molecular formula C24H24ClN3O4S B1148100 malachite green isothiocyanate CAS No. 147492-82-8

malachite green isothiocyanate

Cat. No.: B1148100
CAS No.: 147492-82-8
M. Wt: 485.98
InChI Key:
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Description

Malachite green isothiocyanate is an organic compound that belongs to the family of triarylmethane dyes. It is known for its vibrant green color and is widely used in various scientific and industrial applications. The compound is particularly notable for its use as a photosensitizer and in surface-enhanced Raman spectroscopy (SERS) for the detection of organic pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malachite green isothiocyanate can be synthesized through the reaction of malachite green with thiophosgene. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Malachite green isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malachite green isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

Malachite green isothiocyanate exerts its effects primarily through its ability to generate reactive oxygen species (ROS) when exposed to light. The compound absorbs light at specific wavelengths, leading to the excitation of electrons and the subsequent production of singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, making the compound useful in applications such as photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malachite green isothiocyanate is unique due to its strong photosensitizing properties and its ability to generate ROS efficiently. This makes it particularly valuable in applications requiring precise control over oxidative processes, such as photodynamic therapy and environmental monitoring .

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKCKDPHMNGHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147492-82-8
Record name Malachite green isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147492-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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